Taxin B
Overview
Description
Taxin B is a natural product with cytotoxic effects . It is the most common alkaloid in Taxus species and is also the most cardiotoxic taxine .
Synthesis Analysis
Taxin B is a natural product found in the yew tree (Taxus sp.) . It is not synthesized in a laboratory but is extracted from the plant. The extraction process involves solid-phase extraction (SPE) and yields a recovery of 86% .Molecular Structure Analysis
The molecular formula of Taxin B is C33H45NO8 . Its average mass is 583.712 Da and its monoisotopic mass is 583.314514 Da .Physical And Chemical Properties Analysis
Taxin B has a density of 1.3±0.1 g/cm3, a boiling point of 676.9±55.0 °C at 760 mmHg, and a flash point of 363.2±31.5 °C . It has 9 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Pharmacological Activities
Taxin B is a major component of the Taxus mairei, a tree indigenous to the southern regions of China . This tree is known for its various bioactive compounds, and Taxin B is one of them . The pharmacological activities of Taxin B have been studied extensively, and it has been found to have potential as a lead compound in new drug development .
Toxicology
Taxin B is the main toxic pseudo-alkaloid from the yew (Taxus sp.) . It has been detected in biological samples such as blood, urine, and gastric content . The toxic action of Taxin B is based on cardiac effects, causing symptoms such as nausea, dizziness, pain, tachycardia, bradycardia, and eventually leading to fatal heart failure .
Chemical Composition
Taxin B is a major component of the taxine alkaloids found in the yew tree . It was isolated using electrophoresis and found to account for 30% of the alkaloid mixture .
Detection and Quantification
A specific and sensitive LC–MS–MS method has been developed for the detection of Taxin B in biological samples . This method has been applied to the determination of Taxin B in several fatal cases of suspected yew intoxication .
Drug Development
Given its pharmacological activities, Taxin B has potential as a lead compound in new drug development . Its mechanisms of action have been studied based on the latest scientific research .
Safety And Hazards
properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYDZECFCXRQOK-IANSKHESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxin B | |
CAS RN |
168109-52-2 | |
Record name | Taxine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Taxin B?
A: Taxin B is known to be a cardiotoxin. It exerts its effect primarily by antagonizing calcium channels in cardiac myocytes. [] This interference disrupts the normal electrical signaling and contractility of the heart, leading to potentially fatal cardiac dysrhythmias. []
Q2: Can you describe the structural characteristics of Taxin B?
A: While the exact molecular formula and weight are not provided in the abstracts, Taxin B is a taxane diterpenoid. [] Its structure has been investigated using various spectroscopic techniques, including carbon-13 nuclear magnetic resonance (13C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and correlation spectroscopy (COSY) experiments. [, ] These methods have helped elucidate the connectivity and spatial arrangement of atoms within the Taxin B molecule.
Q3: How is Taxin B typically isolated and identified?
A: Taxin B is primarily found in the leaves and seeds of the yew tree (Taxus baccata). [] It can be isolated from the plant material using various chromatographic methods, such as column chromatography with silica gel or Sephadex LH-20, and further purified using High-Performance Liquid Chromatography (HPLC). [] Identification is often achieved through mass spectrometry analysis, particularly electrospray ionization quadrupole time-of-flight mass spectrometry, which allows for the detection of taxin B and its isomer, isotaxin B, in various biological samples. []
Q4: Has Taxin B demonstrated any protective effects in biological systems?
A: Interestingly, some derivatives of Taxin B, specifically 7-Deacetyl-taxine B and 5-Cinnamoyloxy-taxin B, have exhibited protective effects against oxidative stress in an in vitro model using SK-N-SH cells. [, ] These compounds were shown to improve cell viability, reduce the formation of pyknotic nuclei, and decrease intracellular reactive oxygen species (ROS) levels in cells exposed to hydrogen peroxide. [, ] Further research is needed to determine if Taxin B itself possesses similar protective properties.
Q5: Are there any known structural analogs of Taxin B, and do they share similar biological activities?
A: Yes, several structural analogs of Taxin B, collectively known as taxanes, have been isolated from various Taxus species. [, , ] These analogs often differ in the type and position of functional groups attached to the core taxane skeleton. While some taxanes, like paclitaxel, are known for their anticancer activity, others, like Taxin A, also exhibit cardiotoxic effects similar to Taxin B. [] Further research is needed to fully understand the structure-activity relationships within this class of compounds.
Q6: What are the implications of Taxin B's toxicity for its potential applications?
A: The significant cardiotoxicity of Taxin B presents a major challenge for its development as a therapeutic agent. [] While some of its derivatives have shown promise in protecting against oxidative stress, their potential clinical use would require extensive research to ensure their safety and efficacy. [, ] Furthermore, any strategies to develop Taxin B-based therapies would need to address the compound's toxicity profile and explore ways to mitigate its adverse effects.
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